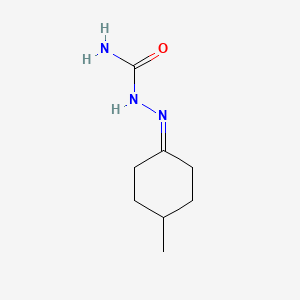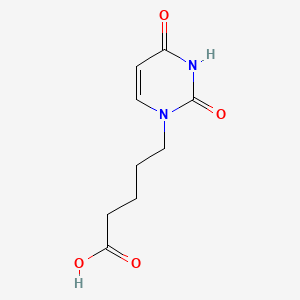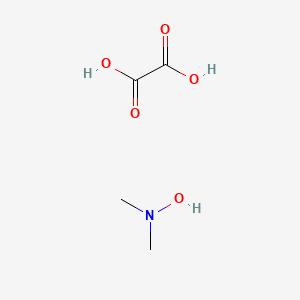![molecular formula C17H16O5 B14008978 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid CAS No. 5164-91-0](/img/structure/B14008978.png)
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further chemical modifications . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hypochlorite for oxidative processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques like catalytic processes and continuous flow reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium hypochlorite, potassium permanganate.
Reducing agents: Zinc, tin in dilute mineral acid.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxyphenylacetic acid
- 3-(Benzyloxy)-4-methoxyphenylboronic acid
- 3-Benzyloxybenzaldehyde
Uniqueness
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5164-91-0 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H16O5/c1-21-15-8-7-13(9-14(18)17(19)20)10-16(15)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,20) |
InChI Key |
GMFXKTPSYBSNQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


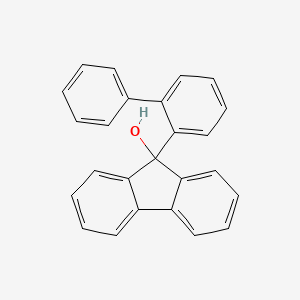
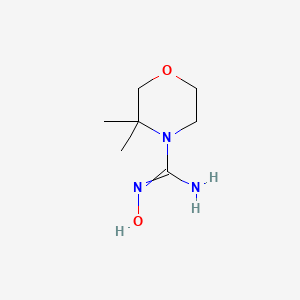
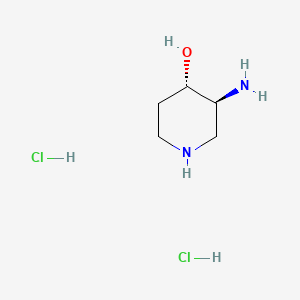
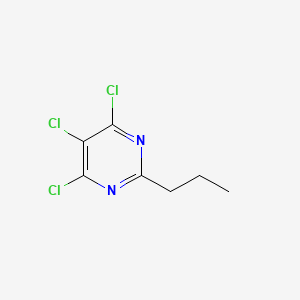
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
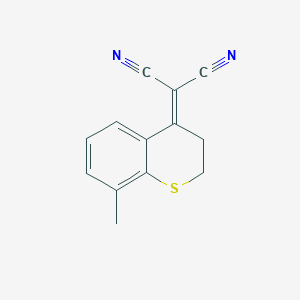
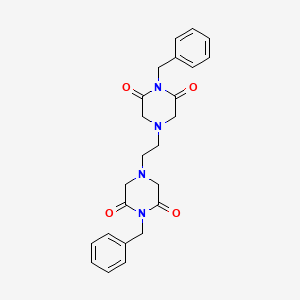



![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)
